molecular formula C7H7BrFNO2S B7871745 (3-Bromo-4-fluorophenyl)methanesulfonamide

(3-Bromo-4-fluorophenyl)methanesulfonamide

Cat. No.: B7871745
M. Wt: 268.11 g/mol
InChI Key: BUXHMTCLGISAEO-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C₇H₇BrFNO₂S. It is characterized by the presence of bromine, fluorine, and a methanesulfonamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (3-Bromo-4-fluorophenyl)methanesulfonamide involves the use of 2-nitroaniline, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium bromide (NaBr), and sodium persulfate (Na₂S₂O₈) as reagents. Another method employs N-bromosuccinimide and dichloromethane (CH₂Cl₂) as the reaction medium. These methods typically involve multiple steps, including nitration, reduction, and sulfonation reactions, under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used to replace the bromine or fluorine atoms under controlled conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed to oxidize the sulfur atom.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used to reduce the sulfur atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or sulfinic acids, respectively.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, providing insights into biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain targets. The methanesulfonamide group can form hydrogen bonds and other interactions with biological macromolecules, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)methanesulfonamide
  • (3-Bromo-4-chlorophenyl)methanesulfonamide
  • (3-Bromo-4-methylphenyl)methanesulfonamide

Uniqueness

(3-Bromo-4-fluorophenyl)methanesulfonamide is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of both bromine and fluorine atoms enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c8-6-3-5(1-2-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXHMTCLGISAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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